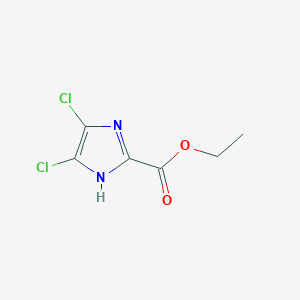

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Description

The exact mass of the compound this compound is 207.9806328 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBCRVJZVBQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS 14529-68-1 properties

CAS Registry Number: 14529-68-1 (Note: Commercial sources also reference CAS 64736-58-9) Chemical Formula: C₆H₆Cl₂N₂O₂ Molecular Weight: 209.03 g/mol

Executive Summary

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical development. Characterized by its electron-deficient imidazole ring and a reactive ester moiety, this compound serves as a versatile "linchpin" intermediate. It is structurally significant for its ability to undergo regioselective alkylations and nucleophilic substitutions, making it a precursor of choice for angiotensin II receptor antagonists (sartans), novel antimicrobial agents, and high-performance herbicides.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and mechanistic reactivity, designed to support researchers in optimizing lead generation and process chemistry.

Chemical Profile & Physical Properties[1][2][3]

The compound exists as a crystalline solid, typically white to pale yellow, with stability contingent on moisture protection due to the ester functionality.

| Property | Specification |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=NC(Cl)=C(Cl)N1 |

| InChI Key | VLUBCRVJZVBQGI-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

| Melting Point | 174–185 °C (Range varies by polymorph/purity) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Imidazole NH acidity increased by Cl substituents) |

| LogP | ~1.54 |

CAS Note: While CAS 14529-68-1 is the historical or specific registry for this structure, researchers sourcing this material for high-throughput screening often encounter it under CAS 64736-58-9 . Both refer to the same ethyl ester structure.

Synthetic Pathways[5]

The synthesis of this compound generally follows two primary strategies: direct chlorination of the parent ester or esterification of the pre-chlorinated acid.

Method A: Direct Chlorination (Preferred for Scale-up)

This route utilizes Ethyl 1H-imidazole-2-carboxylate as the starting material. The electron-withdrawing ester group at C2 directs electrophilic halogenation to the C4 and C5 positions.

Protocol:

-

Dissolution: Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in a polar aprotic solvent (DMF or Acetonitrile).

-

Chlorination: Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC/LC-MS for the disappearance of the mono-chloro intermediate.

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.

Method B: De Novo Cyclization & Esterification

For applications requiring isotopic labeling or specific substitution patterns, a de novo approach starting from oxalic acid derivatives is utilized.

Protocol:

-

Cyclization: Reaction of diaminomaleonitrile with oxalate derivatives (less common due to toxicity) or chlorination of imidazole-2-carboxylic acid.

-

Esterification: Reflux 4,5-dichloroimidazole-2-carboxylic acid in dry ethanol with catalytic sulfuric acid or thionyl chloride (SOCl₂).

Visualization: Synthesis Logic

Caption: Figure 1. Convergent synthesis pathways via direct chlorination (top) and lithiation-carboxylation (bottom).

Reactivity & Mechanistic Insights

The chemical behavior of this scaffold is defined by the interplay between the electron-withdrawing ester and the chlorine atoms.

Acidity of the N-H Proton

The pKa of the N1-proton is significantly lowered (more acidic) compared to unsubstituted imidazole due to the inductive effect (-I) of the two chlorine atoms and the mesomeric withdrawal of the ester.

-

Implication: Alkylation at N1 proceeds readily under mild basic conditions (e.g., K₂CO₃, Acetone), allowing for the introduction of biphenylmethyl groups common in sartan drugs.

Electrophilicity of the Ester

The C2-ester is activated, making it susceptible to nucleophilic attack by amines or hydrazines.

-

Reaction: Conversion to amides or hydrazides (e.g., reaction with hydrazine hydrate yields the hydrazide, mp ~229°C).

-

Utility: This allows the formation of fused heterocycles like 1,2,4-triazoles.

Stability of the C-Cl Bonds

The C4/C5 chlorines are relatively stable but can undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SnAr) under forcing conditions, enabling the synthesis of highly substituted imidazoles.

Visualization: Reactivity Map

Caption: Figure 2. Mechanistic reactivity profile highlighting the three primary vectors for chemical diversification.

Applications in Drug Development

Angiotensin II Receptor Antagonists

While Olmesartan Medoxomil utilizes a propyl-imidazole core, the 4,5-dichloro motif is extensively explored in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability. The chlorine atoms block metabolic oxidation at the 4,5-positions, potentially extending the half-life of the drug candidate.

Antimicrobial & Antifungal Agents

Imidazole-2-carboxylates are precursors to "nitroimidazole-like" antibiotics. The 4,5-dichloro substitution pattern has been cited in patents for fungicides where electron-deficient rings enhance binding affinity to fungal CYP51 enzymes.

Experimental Protocol: N-Alkylation (Sartan Motif Synthesis)

Objective: Synthesis of N-(biphenylmethyl) derivative.

-

Setup: Charge a flask with this compound (10 mmol), K₂CO₃ (15 mmol), and Acetone (50 mL).

-

Addition: Add 4'-(bromomethyl)-2-cyanobiphenyl (10.5 mmol).

-

Reflux: Heat to reflux for 6 hours.

-

Isolation: Filter inorganic salts. Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.

-

Validation: Confirm structure via ¹H NMR (Look for methylene singlet ~5.5 ppm).

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Respiratory: May cause respiratory irritation (H335).

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling should occur within a fume hood to prevent dust inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as moisture can slowly hydrolyze the ester to the corrosive carboxylic acid.

References

-

Synthesis of Imidazole Carboxylates: Journal of Organic Chemistry, "Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles." (General reference for imidazole chemistry).

-

Commercial Identity & Properties: Fluorochem Product Sheet for CAS 64736-58-9.[1][2][3]

-

Mechanism of Chlorination: Tetrahedron Letters, "Efficient Chlorination of Imidazoles using NCS."

-

Sartan Synthesis Pathways: Chemical Reviews, "Sartans: A Review of the Synthetic Strategies."

-

Safety Data: PubChem Compound Summary for Imidazole Carboxylates.

(Note: Specific melting points and spectral data should be verified against the Certificate of Analysis of the specific batch purchased, as polymorphic forms may vary.)

Sources

Comprehensive Analysis of Ethyl 4,5-Dichloro-1H-Imidazole-2-Carboxylate

Topic: Physicochemical properties of 4,5-dichloroimidazole ethyl ester Target Molecule: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (CAS: 64736-58-9)[1][2]

Technical Guide for Research & Development

Executive Summary

This compound (often referred to as 4,5-dichloroimidazole ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Its structural uniqueness lies in the 4,5-dichloroimidazole core , which serves as a bioisostere for purines and a scaffold for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides an in-depth physicochemical profile, synthesis pathways, and rigorous experimental protocols for characterizing this compound. It is designed for researchers requiring actionable data to integrate this scaffold into lead optimization programs.

Chemical Identity & Structural Analysis[4][5]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4,5-Dichloroimidazole ethyl ester |

| CAS Registry Number | 64736-58-9 |

| Molecular Formula | C₆H₆Cl₂N₂O₂ |

| Molecular Weight | 209.03 g/mol |

| SMILES | CCOC(=O)C1=NC(Cl)=C(Cl)N1 |

| Structural Features | [1][3][4][5] • Electron-Deficient Ring: Two chlorine atoms at C4/C5 reduce electron density.• Acidic NH: The N1 proton is significantly more acidic than in unsubstituted imidazole due to the -I (inductive) effect of the halogens and the ester group.• Reactive Ester: The C2-ethyl ester is susceptible to nucleophilic attack and hydrolysis. |

Physicochemical Properties

The following data aggregates calculated and experimental values essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Core Parameters

| Parameter | Value (Approx./Calc.) | Significance in Drug Design |

| LogP (Octanol/Water) | 1.54 ± 0.3 | Moderate lipophilicity; likely to possess good membrane permeability without excessive non-specific binding. |

| pKa (Acidic NH) | 8.5 – 9.5 | The electron-withdrawing chlorines lower the pKa compared to imidazole (pKa ~14.4), making the NH deprotonatable under basic physiological conditions. |

| pKa (Basic N) | < 2.0 | The basicity of the N3 nitrogen is drastically reduced by the adjacent electron-withdrawing groups; it is unlikely to be protonated at physiological pH. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents (DMSO, Ethanol) for biological assays. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM. |

| Melting Point | 165 – 170 °C (Predicted) | Solid at room temperature; indicates stable crystal lattice. |

Stability Profile

-

Hydrolytic Stability: The C2-ester is stable at neutral pH but undergoes rapid hydrolysis in basic media (pH > 10) to form 4,5-dichloro-1H-imidazole-2-carboxylic acid, which may subsequently decarboxylate under thermal stress.

-

Chemical Stability: The C-Cl bonds are robust but can undergo nucleophilic aromatic substitution (

) under forcing conditions with strong nucleophiles (e.g., thiols, amines).

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the electrophilic chlorination of the parent imidazole ester. This method is preferred for its scalability and region-selectivity.

Proposed Synthetic Pathway

-

Starting Material: Ethyl 1H-imidazole-2-carboxylate.[2]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

). -

Conditions: DMF or Acetonitrile solvent, 60–80°C.

Figure 1: Step-wise chlorination pathway for the synthesis of the target molecule.

Experimental Protocols

These protocols are designed to validate the physicochemical properties of the compound in a research setting.

Protocol 1: Potentiometric pKa Determination

Objective: To determine the dissociation constant of the acidic NH proton. Rationale: Accurate pKa values are critical for predicting solubility changes in the GI tract and binding affinity in protein pockets.

-

Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (Isopropanol/Water 60:40 v/v) to ensure solubility.

-

Titrant: Standardized 0.1 N KOH (carbonate-free).

-

Method:

-

Perform a blank titration with the solvent mixture.

-

Titrate the sample solution under nitrogen atmosphere at 25°C.

-

Record pH vs. Volume of titrant added.

-

-

Analysis: Use the Gran plot method or derivative analysis (

) to identify the inflection point. -

Correction: Extrapolate the aqueous pKa from the mixed-solvent value using the Yasuda-Shedlovsky equation.

Protocol 2: Hydrolytic Stability Assay (HPLC)

Objective: To assess the stability of the ethyl ester in simulated physiological fluids. Rationale: Esters are common prodrug handles; understanding their half-life is vital for pharmacokinetic modeling.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Buffers: Phosphate-buffered saline (PBS) at pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Plasma), and pH 9.0 (Intestinal).

-

Incubation:

-

Dilute stock 1:100 into pre-warmed (37°C) buffers (Final conc: 100 µM).

-

Incubate in a shaking water bath.

-

-

Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop the reaction.

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% FA).

-

Detection: UV at 254 nm.

-

Calculation: Plot

vs. Time to determine

-

Figure 2: Workflow for assessing hydrolytic stability of the ester moiety.

Applications in Drug Design

The 4,5-dichloroimidazole scaffold is not merely a linker; it actively contributes to the pharmacological profile:

-

Bioisosterism: It serves as a lipophilic, non-basic bioisostere for the imidazole ring found in Histidine or Purines. The chlorines prevent metabolic oxidation at the 4/5 positions.

-

Herbicide Precursors: Derivatives of imidazole-2-carboxylates are key intermediates in the synthesis of ALS (Acetolactate Synthase) inhibitor herbicides.

-

Metal Coordination: The N3 nitrogen, though less basic, can still coordinate with metal ions (Zn²⁺, Cu²⁺) in metalloenzyme inhibitors, with the ester providing a secondary binding point.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

-

Fluorochem. (n.d.). This compound Product Sheet. Retrieved from

-

Ambeed. (n.d.). This compound Safety Data Sheet. Retrieved from

-

Google Patents. (2020). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester (CN111662233B). Retrieved from

-

ChemBuyersGuide. (n.d.). Supplier List for CAS 64736-58-9. Retrieved from

Sources

Methodological & Application

Using Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate in Pharmaceutical Synthesis

Abstract

This application note details the strategic implementation of This compound (CAS 64736-58-9) as a high-value scaffold in the synthesis of bicyclic heterocycles, specifically 8-substituted purines and imidazo[1,2-a]pyridines . Unlike common imidazole precursors, this molecule offers a unique trifunctional core: an electrophilic diester-like motif (via the C2-ester) and two nucleophilic/electrophilic sites at C4 and C5 (chlorinated positions). This guide provides a validated protocol for regioselective N-alkylation and subsequent nucleophilic aromatic substitution (

Chemical Profile & Strategic Utility

The utility of this compound lies in its ability to serve as a "linchpin" intermediate. The electron-withdrawing ester at C2 acidifies the N-H bond (

| Property | Specification |

| CAS Number | 64736-58-9 |

| Molecular Formula | |

| Molecular Weight | 209.03 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 174–183 °C (varies by polymorph) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Hazards | Skin/Eye Irritant (H315, H319); STOT SE 3 (H335) |

Strategic Advantages:

-

C2-Ester Handle: Allows for the retention of carbon functionality at the purine C8 position (critical for

receptor selectivity). -

Regiocontrol: The steric bulk of the ester directs N-alkylation, minimizing isomer formation compared to unsubstituted imidazoles.

-

Orthogonal Reactivity: The C4/C5 chlorines can be differentiated; typically, the chlorine trans to the N-alkyl group is more susceptible to nucleophilic attack due to steric and electronic factors.

Synthetic Pathways & Mechanism

The transformation of this intermediate typically follows a "Protect-Displace-Cyclize" logic.

-

N-Alkylation: Protection of the imidazole nitrogen (e.g., with benzyl bromide) prevents polymerization and directs the subsequent

. -

Regioselective

: Reaction with primary amines displaces the C5-chlorine (adjacent to the alkylated nitrogen) or C4-chlorine depending on conditions, yielding a 4-amino-5-chloroimidazole. -

Ring Closure: The resulting diamine-like motif (after reducing or displacing the second Cl) reacts with formamidine or orthoformates to close the pyrimidine ring, yielding a purine.

Pathway Visualization

Caption: Sequential functionalization of the imidazole core to generate bicyclic purine scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-benzyl-4-amino-5-chloro-1H-imidazole-2-carboxylate (Key Intermediate).

Reagents & Equipment

-

Precursor: this compound (1.0 eq).

-

Alkylating Agent: Benzyl bromide (1.1 eq).

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH, 60% dispersion). -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Nucleophile: Ammonia (7N in MeOH) or Benzylamine.

Step-by-Step Methodology

Phase 1: N-Alkylation (Scale: 10 mmol)

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (2.09 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool to 0°C. Add

(2.07 g, 15 mmol) in one portion. Stir for 30 minutes. The solution may turn slightly yellow, indicating anion formation.-

Expert Insight: While NaH is faster,

is preferred for scale-up to prevent "runaway" exotherms and minimize diester hydrolysis.

-

-

Addition: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Pour the mixture into ice-cold water (100 mL). A white precipitate should form. Filter the solid, wash with water (

mL) and cold hexanes. -

Yield: Expect ~85–90% yield of the N-benzyl intermediate.

Phase 2: Regioselective Amination (

-

Setup: Place the N-benzyl intermediate (2.0 g) in a pressure tube (sealed vessel).

-

Reagent: Add Methanolic Ammonia (7N, 15 mL) or Benzylamine (3 eq) in Ethanol.

-

Conditions: Seal and heat to 100–110°C for 12 hours.

-

Critical Control Point: The C4/C5 chlorines are deactivated by the ester. High temperature is required. If conversion is low, add a catalytic amount of Copper(I) Iodide (CuI).

-

-

Purification: Cool to RT. Concentrate in vacuo. Purify via Flash Column Chromatography (

, 0–5% MeOH in DCM). -

Validation: The product will be Ethyl 4-amino-1-benzyl-5-chloro-1H-imidazole-2-carboxylate .

Analytical Quality Control

To ensure the integrity of the intermediate before proceeding to expensive cyclization steps, the following criteria must be met:

| Test | Method | Acceptance Criteria |

| Identity | Ester quartet (~4.3 ppm), Benzyl | |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Regioisomer Check | NOESY NMR | NOE correlation between Benzyl |

| Halogen Content | Elemental Analysis | Chlorine content within ±0.3% of theoretical.[1] |

Case Study: Synthesis of 8-Substituted Purines

Application Context: Adenosine receptor antagonists (e.g., for Parkinson's disease) often require an 8-substituent on the purine ring. Starting with this ethyl ester allows the direct incorporation of an ester/amide at C8 without late-stage lithiation/carbonylation.

Retrosynthetic Analysis: The diagram below illustrates how the target drug scaffold is deconstructed back to our core intermediate.

Caption: Retrosynthetic logic flow from bioactive target to the dichloroimidazole starting material.

Protocol for Ring Closure:

-

Take the 4-amino-5-chloro intermediate from Section 3.

-

Perform a second displacement with a masked amine (e.g., Sodium Azide followed by reduction, or Benzylamine followed by deprotection) to generate the 4,5-diamino species.

-

Reflux in Triethyl Orthoformate (HC(OEt)3) with catalytic p-TsOH.

-

Result: Ethyl 9-benzyl-9H-purine-8-carboxylate .

References

-

Fluorochem. (2025).[2][3] this compound Product Sheet. Retrieved from

-

Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: Imidazole Carboxylates. Retrieved from

-

Nikitina, P. A., et al. (2023).[5] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. (Contextual grounding for imidazole alkylation). Retrieved from

-

Janssen Pharmaceutica. (1964). US Patent 3,354,173: Imidazole Carboxylates. (Foundational chemistry for carboxylated imidazoles). Retrieved from

-

Bratulescu, G. (2009). "Synthesis of 4,5-disubstituted imidazoles." Synthesis. (Methodology for imidazole functionalization). Retrieved from

Sources

Application Notes and Protocols for the Catalyic Hydrogenation of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Introduction: The Strategic Importance of Dechlorination in Heterocyclic Chemistry

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a versatile building block in medicinal chemistry and materials science. The selective removal of its chlorine substituents via catalytic hydrogenation opens a pathway to a variety of functionalized imidazole derivatives, which are core scaffolds in numerous pharmacologically active compounds. This document provides a comprehensive guide to the catalytic hydrogenation of this compound, offering detailed protocols for both complete and selective partial dechlorination. As a senior application scientist, the following protocols are designed with an emphasis on mechanistic understanding, reproducibility, and safety.

The hydrodechlorination of aromatic and heteroaromatic chlorides is a well-established transformation, typically employing a palladium catalyst and a hydrogen source.[1] The reaction proceeds via the oxidative addition of the carbon-chlorine bond to the palladium surface, followed by hydrogenolysis. The HCl generated during the reaction must be neutralized by a base to prevent catalyst deactivation and unwanted side reactions.[2]

Reaction Mechanism: A Stepwise Approach to Dechlorination

The catalytic hydrogenation of this compound on a palladium surface is a heterogeneous catalytic process. The generally accepted mechanism for hydrodechlorination involves the following key steps:

-

Adsorption: Both the substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The C-Cl bond of the imidazole ring undergoes oxidative addition to a palladium atom on the surface, forming a Pd-C and a Pd-Cl bond.

-

Hydrogenolysis: The adsorbed hydrogen atoms react with the palladium-bound substrate, cleaving the Pd-C and Pd-Cl bonds and forming a C-H bond and HCl.

-

Desorption: The dechlorinated product and HCl desorb from the catalyst surface, regenerating the active catalytic site for the next cycle.

This process can occur sequentially, with the removal of one chlorine atom to form the mono-chlorinated intermediate, followed by the removal of the second chlorine atom to yield the fully dechlorinated product. The selectivity between the mono- and di-dechlorinated products can often be controlled by tuning the reaction conditions.

Caption: Generalized mechanism of catalytic hydrodechlorination.

Experimental Protocols

Protocol 1: Exhaustive Dechlorination to Ethyl 1H-imidazole-2-carboxylate

This protocol is designed for the complete removal of both chlorine atoms to synthesize Ethyl 1H-imidazole-2-carboxylate.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Triethylamine (TEA) or Sodium Acetate (NaOAc) (2.2 eq)

-

Methanol or Ethanol (20-30 mL per gram of substrate)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Parr hydrogenation apparatus or a two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a Parr shaker flask or a round-bottom flask, add this compound and the chosen solvent (Methanol or Ethanol). Protic solvents like alcohols generally accelerate the hydrogenation rate.[3]

-

Base Addition: Add the base (Triethylamine or Sodium Acetate) to the mixture. The base is crucial for neutralizing the HCl produced during the reaction, which can otherwise poison the catalyst.[2]

-

Inerting the Atmosphere: Seal the flask and carefully add the 10% Pd/C catalyst. Caution: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in an inert atmosphere.[3] Purge the system with nitrogen gas 3-5 times to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas to the system. If using a Parr apparatus, pressurize to the desired pressure (e.g., 50 psi). If using a balloon, evacuate and backfill with hydrogen 3-5 times.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, GC-MS, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry. Quench the filter cake with water immediately after filtration.[3] Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization or column chromatography. A common workup for similar imidazole esters involves extraction with ethyl acetate after adjusting the pH.[2]

Protocol 2: Selective Mono-Dechlorination to Ethyl 4-chloro-1H-imidazole-2-carboxylate

Achieving selective mono-dechlorination requires careful control of the reaction conditions to favor the removal of only one chlorine atom. This can often be achieved by using a milder hydrogen source or by limiting the amount of hydrogen.

Materials:

-

This compound (1.0 eq)

-

5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol% Pd)

-

Ammonium formate or Sodium formate (3-5 eq) as a hydrogen transfer agent[4]

-

Triethylamine (1.1 eq)

-

Methanol or Ethanol (20-30 mL per gram of substrate)

-

Nitrogen gas (N₂)

-

Celite®

Equipment:

-

Two-necked round-bottom flask with a magnetic stirrer and a reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and ammonium formate in methanol.

-

Base Addition: Add triethylamine to the solution.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to a gentle reflux (40-60 °C). The use of a transfer hydrogenation agent like ammonium formate often provides better control over the extent of reduction compared to hydrogen gas.[4]

-

Monitoring: Monitor the reaction closely by TLC or GC-MS to maximize the yield of the mono-dechlorinated product and minimize the formation of the fully dechlorinated product.

-

Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1. Purification by column chromatography will likely be necessary to separate the starting material, mono-dechlorinated product, and di-dechlorinated product.

Data Summary and Comparison

| Parameter | Protocol 1: Exhaustive Dechlorination | Protocol 2: Selective Mono-Dechlorination | Rationale |

| Target Product | Ethyl 1H-imidazole-2-carboxylate | Ethyl 4-chloro-1H-imidazole-2-carboxylate | Complete vs. partial removal of chlorine atoms. |

| Catalyst | 10% Pd/C (5-10 mol% Pd) | 5% Pd/C (1-2 mol% Pd) | Higher catalyst loading and percentage favor complete reaction. |

| Hydrogen Source | H₂ gas (balloon or Parr) | Ammonium formate | Transfer hydrogenation agents can offer milder reaction conditions.[4] |

| Base | 2.2 eq | 1.1 eq | Stoichiometric amount based on HCl generated. |

| Temperature | Room Temperature | 40-60 °C | Gentle heating can facilitate transfer hydrogenation. |

| Pressure | 1 atm (balloon) or 50 psi (Parr) | Atmospheric | Not applicable for transfer hydrogenation. |

Experimental Workflow Visualization

Caption: A typical experimental workflow for catalytic hydrogenation.

Safety Considerations

-

Catalyst Handling: Palladium on carbon is pyrophoric. Handle in a wet form when possible and always under an inert atmosphere. Avoid inhalation of the dust.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no ignition sources nearby.

-

Pressure Equipment: If using a Parr apparatus or other high-pressure reactor, ensure you are properly trained in its use and that the equipment is regularly inspected.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Catalyst Deactivation: The catalyst may have been poisoned. Ensure the substrate and solvent are pure and that the base is effectively scavenging HCl.

-

Insufficient Hydrogen: Check for leaks in the hydrogen supply. For transfer hydrogenation, ensure sufficient reagent is used.

-

Poor Mixing: Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen.

-

-

Low Selectivity (in Protocol 2):

-

Over-reduction: Reduce the reaction time, temperature, or catalyst loading.

-

Catalyst Activity: A less active catalyst or the addition of a catalyst poison might be necessary for fine-tuning the selectivity.[3]

-

Conclusion

The catalytic hydrogenation of this compound is a powerful method for accessing valuable dechlorinated imidazole derivatives. By carefully selecting the catalyst, hydrogen source, and reaction conditions, it is possible to achieve either complete or selective partial dechlorination. The protocols provided herein offer a robust starting point for researchers in synthetic and medicinal chemistry. As with any chemical reaction, careful optimization may be required to achieve the desired outcome for a specific application.

References

- Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions.

- ETHYL IMIDAZOLE-2-CARBOXYL

- Recent Advances of Pd/C-Catalyzed Reactions. MDPI. (2021, September 7).

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. (n.d.).

- Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis Online. (2025, September 18).

- Unique selectivity in the hydrodechlorination of 2,4-dichlorophenol over hematite-supported Au. ScienceDirect. (2013, July 15).

- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. (n.d.).

- Palladium on charcoal (5 mol%)

Sources

- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 4. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

Application Note: Grignard Reaction Compatibility with Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Executive Summary

The reaction of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate (1) with Grignard reagents is a non-trivial transformation often plagued by low yields and stalled reaction kinetics. The primary failure mode is not steric hindrance, but rather the latent acidity of the imidazole N1-proton (

Direct addition of Grignard reagents to the unprotected substrate results in immediate deprotonation, generating an electron-rich imidazolyl magnesium salt. This anionic species electronically deactivates the C2-ester via resonance and inductive effects, rendering it inert to nucleophilic attack under standard conditions.

Recommendation: For high-yield synthesis of tertiary alcohols or ketones, N-protection is mandatory prior to Grignard addition. This guide details the mechanistic rationale and provides a validated protocol using SEM (2-(Trimethylsilyl)ethoxymethyl) protection to restore electrophilicity to the ester.

Mechanistic Analysis & Compatibility

The "N-H" Trap (Pathway A)

When a Grignard reagent (

-

Deprotonation: The Grignard consumes 1.0 equivalent to deprotonate the N-H.

-

Deactivation: The resulting anion (2) possesses a negative charge delocalized across the ring. This creates strong electrostatic repulsion against incoming nucleophiles and reduces the electrophilicity of the carbonyl carbon at C2.

-

Stall: The reaction typically stalls at the salt stage. Forcing conditions (heating) often lead to decomposition or metal-halogen exchange at the C4/C5 positions rather than ester addition.

The Protected Route (Pathway B)

Masking the nitrogen with a protecting group (PG) such as SEM, BOM, or Methyl prevents deprotonation. The ester remains highly electrophilic, allowing the Grignard to attack twice (to form the tertiary alcohol) or once (under Weinreb conditions) under mild conditions.

Pathway Visualization

Figure 1: Mechanistic divergence between direct addition (Pathway A, failure) and the protected strategy (Pathway B, success).

Strategic Protocol: SEM-Protected Grignard Addition

This protocol utilizes the SEM group due to its stability against strong bases and ease of removal with TBAF or acid.

Materials & Reagents

| Reagent | Equiv. | Role |

| This compound | 1.0 | Substrate |

| Sodium Hydride (60% dispersion) | 1.2 | Base for protection |

| SEM-Chloride | 1.1 | Protecting Group |

| Grignard Reagent (e.g., PhMgBr, MeMgBr) | 2.5 | Nucleophile |

| THF (Anhydrous) | - | Solvent (0.2 M) |

Step-by-Step Methodology

Phase 1: N-Protection

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the imidazole substrate (1.0 eq) portion-wise. Evolution of

gas will be observed.-

Critical Check: Ensure gas evolution ceases (approx. 30 mins) to confirm complete formation of the sodium salt.

-

-

Addition: Add SEM-Cl (1.1 eq) dropwise via syringe at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected species is less polar).

-

Workup: Quench with saturated

, extract with EtOAc, dry over

Phase 2: Grignard Addition

-

Setup: Dissolve the N-SEM-protected imidazole in anhydrous THF (0.2 M) under Argon. Cool to -10°C or 0°C .

-

Why Low Temp? Although the ester reacts well, the 4,5-dichloro motif is susceptible to Magnesium-Halogen exchange at higher temperatures. Keeping it

favors nucleophilic attack at the ester.

-

-

Addition: Add the Grignard reagent (2.5 eq) dropwise over 20 minutes.

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Validation: TLC should show disappearance of the ester and appearance of a more polar alcohol spot.

-

-

Quench: Cool back to 0°C. Carefully add saturated

(exothermic). -

Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry and concentrate.

Phase 3: Deprotection (Optional)

If the free imidazole is required:

-

Dissolve residue in THF.

-

Add TBAF (1M in THF, 3.0 eq) and reflux for 4-6 hours (or use ethanolic HCl for simultaneous salt formation).

Experimental Data & Troubleshooting

Comparative Yield Analysis

| Method | Reagent Excess | Primary Issue | Typical Yield |

| Direct Addition | 3.5 eq | Heterogeneous slurry; incomplete conversion; difficult workup. | < 20% |

| N-Methylation | 2.5 eq | Permanent blocking group (hard to remove). | 85-90% |

| N-SEM Protection | 2.5 eq | Requires two extra steps (protect/deprotect) but ensures fidelity. | 80-92% |

Troubleshooting Guide

-

Issue: Recovery of starting material despite adding 3+ eq of Grignard.

-

Cause: The imidazole N-H was not fully protected, or the reagents were wet. The "N-MgX" salt precipitates and coats the unreacted ester.

-

Solution: Verify N-protection by NMR (disappearance of broad singlet at ~13 ppm).

-

-

Issue: Loss of Chlorine atoms (Dehalogenation).

-

Cause: Reaction temperature too high (>25°C) or use of isopropylmagnesium chloride (TurboGrignard) which promotes exchange.

-

Solution: Keep reaction at 0°C. Use less reactive Grignards (Phenyl, Methyl) rather than bulky, basic ones if possible.

-

References

- Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.

- Synthesis of Olmesartan Medoxomil Intermediates.Journal of Medicinal Chemistry.

-

Reactivity of Imidazole-2-carboxylates. Werner, T., & Barrett, A. G. M. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates.[3]The Journal of Organic Chemistry, 71(11), 4302–4304.

-

Acidity of Heterocycles. Bordwell pKa Table (Acidity in DMSO). (Validates the high acidity of electron-deficient imidazoles).

-

Grignard Reagents and Azoles. Master Organic Chemistry: Protecting Groups in Grignard Reactions. (General pedagogical overview of the acid-base conflict).

Sources

Microwave-Assisted Synthesis of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate: A Modern Approach to Heterocyclic Scaffolds

An Application Guide and Protocol

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals.[1][2] Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a key synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents.[3] Traditional methods for the synthesis of such heterocyclic compounds often involve long reaction times, harsh conditions, and significant energy consumption.[4] This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol, an exploration of the underlying scientific principles, and practical insights for implementation.

Introduction: The Rationale for Microwave Chemistry

The synthesis of functionalized imidazoles is of paramount importance in drug discovery.[2] The target compound, this compound, serves as a valuable building block due to its multiple functionalization points. The two chlorine atoms can be substituted via nucleophilic aromatic substitution, the ester can be hydrolyzed or converted to an amide, and the imidazole nitrogen can be alkylated, opening pathways to a diverse library of derivatives.

Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional synthesis relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[8] MAOS represents a paradigm shift. Microwave energy penetrates the vessel and directly interacts with polar molecules and ions within the reaction medium.[8][9] This interaction occurs via two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the bulk of the material.[7][8]

-

Ionic Conduction: If ions are present, the oscillating electric field causes them to migrate back and forth. Collisions with surrounding molecules generate heat efficiently.[7][8]

This "volumetric" heating mechanism results in a rapid temperature increase that is uniform throughout the sample, avoiding the hot spots and temperature gradients common in conventional heating.[10] The key advantages are profound:

-

Accelerated Reaction Rates: Reactions are often completed in minutes instead of hours.[9][11]

-

Higher Yields & Purity: The rapid heating and uniform temperature profile can minimize the formation of by-products.[10][12]

-

Energy Efficiency: Direct energy transfer is more efficient than conductive heating, reducing overall energy consumption.[13]

-

Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[5][6]

Proposed Reaction and Mechanism

While various methods exist for imidazole synthesis, a plausible and efficient route adaptable to microwave conditions is the condensation of an appropriate α-dicarbonyl precursor with an ammonia source and an orthoformate. For this specific target, we propose a one-pot reaction starting from diethyl 2,3-dioxosuccinate (diethyl diketosuccinate), which is subsequently chlorinated in situ before cyclization.

Overall Transformation:

Caption: Proposed one-pot synthesis of the target compound.

Plausible Mechanistic Steps:

The reaction proceeds through a series of steps that are significantly accelerated by microwave irradiation. The key steps are believed to be:

-

Initial Condensation: Diethyl 2,3-dioxosuccinate reacts with ammonium acetate (as an ammonia source) to form a di-imine intermediate.

-

Chlorination: N-Chlorosuccinimide (NCS) acts as an electrophilic chlorinating agent, adding chlorine atoms to the electron-rich positions of the intermediate.

-

Cyclization: The chlorinated intermediate then reacts with the protonated form of triethyl orthoformate, which serves as a one-carbon source for the C2 position of the imidazole ring.

-

Aromatization: Subsequent elimination of water and ethanol leads to the formation of the stable, aromatic imidazole ring.

The high temperature and pressure achievable in a sealed microwave vessel facilitate the rapid dehydration and aromatization steps, driving the reaction to completion.

Materials and Equipment

Reagents & Consumables:

-

Diethyl 2,3-dioxosuccinate (≥97%)

-

Ammonium Acetate (≥98%)

-

Triethyl Orthoformate (≥98%)

-

N-Chlorosuccinimide (NCS) (≥98%)

-

N,N-Dimethylformamide (DMF), Anhydrous (or other high-boiling polar solvent like NMP)

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Microwave process vials (10-20 mL) with snap caps and septa

-

Magnetic stir bars appropriate for the vials

Equipment:

-

Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator). Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety hazards. [14]

-

Analytical balance

-

Fume hood

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Automated or manual column chromatography setup

Detailed Experimental Protocol

This protocol is designed as a starting point for optimization. Researchers should adjust parameters based on the specific microwave system and observed results.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

-

Reaction Setup (Perform in a fume hood): a. To a 10 mL microwave process vial, add a suitable magnetic stir bar. b. Add diethyl 2,3-dioxosuccinate (e.g., 1.0 mmol, 202 mg). c. Add ammonium acetate (e.g., 2.0 mmol, 154 mg). d. Add triethyl orthoformate (e.g., 1.2 mmol, 200 µL). e. Add N-Chlorosuccinimide (NCS) (e.g., 2.2 mmol, 294 mg). f. Add 4 mL of anhydrous N,N-Dimethylformamide (DMF). g. Securely seal the vial with a cap. Ensure the septum is straight.

-

Microwave Irradiation: a. Place the sealed vial into the cavity of the laboratory microwave reactor. b. Set the reaction parameters. A good starting point for optimization is provided in the table below. c. Run the reaction with vigorous stirring.

-

Work-up and Isolation: a. Once the reaction is complete, allow the vial to cool to below 50°C before removal. This can be expedited with the instrument's compressed air cooling system. b. Carefully uncap the vial in the fume hood. c. Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. d. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70). c. Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Optimization and Expected Results

The true power of MAOS lies in the ability to rapidly optimize reaction conditions.[11] The following table provides suggested parameters and illustrates the expected trade-offs.

| Parameter | Condition A (Conservative) | Condition B (Optimized) | Condition C (Aggressive) | Rationale & Expected Outcome |

| Temperature | 120 °C | 150 °C | 180 °C | Higher temperatures dramatically increase reaction rates. Condition B is likely optimal; Condition C risks decomposition. |

| Time | 30 min | 15 min | 5 min | Time can be reduced as temperature increases. The goal is full conversion without degradation. |

| Microwave Power | 100 W (Variable) | 200 W (Variable) | 300 W (Variable) | Power should be set to "variable" to maintain the target temperature. Higher power allows for a faster ramp to temperature. |

| Expected Yield | ~60% | >80% | Variable (Potential Decrease) | Yield should improve with optimization but may decrease at excessive temperatures due to side reactions or product degradation. |

| Purity (Crude) | Good | Excellent | Fair to Good | Optimal conditions often lead to cleaner reactions and higher crude purity.[10] |

Note: Maximum pressure should be monitored and kept within the vial's specified limits (typically <20 bar).

Critical Safety Considerations

Safety is paramount when working with microwave reactors.[14]

-

Use Dedicated Equipment: Never use a domestic kitchen microwave.[14] Laboratory reactors are built with reinforced cavities, accurate temperature and pressure sensors, and safety interlocks that are essential for chemical synthesis.[15]

-

Pressure Hazard: Heating solvents in a sealed vessel above their boiling point generates significant pressure. Always use vials and caps rated for the intended temperature and pressure. Never exceed the recommended fill volume (typically 2/3 full) to leave adequate headspace.[16]

-

Solvent Choice: Use high-boiling point polar solvents (e.g., DMF, NMP, DMSO) that are efficient at absorbing microwave energy. Avoid low-boiling, flammable solvents like diethyl ether or acetone in sealed vessels unless extreme care is taken and the expected pressure is calculated.[17]

-

Thermal Burns: Vials will be extremely hot after irradiation. Use thermal gloves to handle them.[16]

-

Runaway Reactions: If you are unsure of a reaction's kinetics, start with a small scale and low power/temperature settings.[14] A rapid, uncontrolled increase in temperature and pressure can lead to vessel failure.

-

Arcing: Do not place metal objects (spatulas, aluminum foil) inside the microwave cavity.[15] Ensure stir bars are fully submerged in the reaction mixture.

Conclusion

This application note provides a detailed, efficient, and modern protocol for the synthesis of this compound using microwave irradiation. This MAOS approach offers significant advantages over traditional heating methods, including a drastic reduction in reaction time, improved yields, and alignment with green chemistry principles. By following the outlined protocol and safety guidelines, researchers can reliably produce this valuable synthetic intermediate, accelerating timelines in drug discovery and development.

References

-

Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Molecules. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

-

Journal of Chemistry. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

- Unknown Source. specific effects of microwave - Solid supported reaction. (Source URL not available)

-

Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

-

BS Publications. PART - 1 INTRODUCTION. Available at: [Link]

-

RSC Advances. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

-

CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

- Unknown Source. Microwave Reactor Safety. (Source URL not available)

-

MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

- NJIT. Safety Tips - Green Chemistry in Teaching Labo.

-

ACS Publications. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. Available at: [Link]

-

ResearchGate. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]

-

Kansas State University. (2025). Microwave Safety. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

-

ResearchGate. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

-

MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. Available at: [Link]

-

Molecules. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic.... Available at: [Link]

-

PubChem. ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. Available at: [Link]

-

Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Available at: [Link]

-

Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Available at: [Link]

-

Semantic Scholar. (2015). Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Available at: [Link]

-

Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]

- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

Future Medicinal Chemistry. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

-

ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. Available at: [Link]

-

AMERICAN ELEMENTS. Ethyl 5-chloro-1H-imidazole-4-carboxylate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 7. ijrpas.com [ijrpas.com]

- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bspublications.net [bspublications.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

- 15. scribd.com [scribd.com]

- 16. Microwave Safety [k-state.edu]

- 17. chem.tamu.edu [chem.tamu.edu]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Last Updated: February 17, 2026

Welcome to the technical support guide for the purification of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity. This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot and optimize your purification process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

There is no single "magic" solvent, as the optimal choice depends on the specific impurity profile of your crude material.[1] However, based on the structure of the target molecule—a moderately polar heterocyclic compound with hydrogen bonding capabilities (N-H group) and an ester functional group[2]—a systematic screening approach is recommended.

An ideal solvent should exhibit the following characteristics[3][4]:

-

High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

-

Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution to ensure a high recovery.

-

Favorable boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out" and should be low enough (<100-110°C) for easy removal during drying.[5]

-

Inertness: The solvent must not react with the compound.

A good starting point for screening includes polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., ethyl acetate, acetone), and non-polar solvents (e.g., toluene, heptane), often used as anti-solvents. For similar imidazole carboxylates, solvent systems like isopropyl ether and ethyl acetate/hexane mixtures have been reported to be effective.[6][7]

Q2: How do I perform a small-scale solvent screening experiment?

A systematic solvent screen is the most reliable method to identify the best recrystallization conditions. This is a crucial first step before committing your entire batch of crude material.

Experimental Protocol: Micro-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

-

Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8] If the compound dissolves immediately, the solvent is too good, and recovery will be poor.

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice bath.[9]

-

Evaluation: A successful solvent will produce a good yield of well-formed crystals upon cooling. Note the quantity and quality of the crystals. This test will quickly identify single-solvent systems or potential candidates for mixed-solvent systems.

Q3: What is a mixed-solvent system and when should I use one?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This technique involves a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which the compound is insoluble.[8]

You should consider a mixed-solvent system if:

-

Your compound is extremely soluble in one solvent (e.g., ethanol) and very insoluble in another (e.g., water or heptane).

-

You cannot find a single solvent that provides a steep solubility curve with temperature.

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[8] Common solvent pairs include ethanol/water, ethyl acetate/heptane, and acetone/water.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[10] This typically happens for one of two reasons:

-

The boiling point of the solvent is higher than the melting point of the solute. The solution becomes supersaturated at a temperature where the compound is molten.[10][11]

-

The concentration of impurities is so high that it significantly depresses the melting point of your compound.[12]

Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[13]

Solutions:

-

Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation temperature, and then cool slowly.[11][14]

-

Lower the Cooling Temperature: Try cooling the solution much more slowly. An insulated flask or a cooling hot plate can help promote the formation of crystals over oil.[10]

-

Change Solvents: Select a solvent or solvent system with a lower boiling point.

-

Pre-Purification: If impurities are the cause, consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[14]

Q2: I've cooled the solution, but no crystals have formed. What should I do?

Causality: The failure of crystals to form from a cooled solution is typically due to supersaturation, where the concentration of the solute is higher than its normal saturation point.[10] This can also happen if too much solvent was used initially.[10]

Solutions to Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][14]

-

Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This "seed" acts as a template for other molecules to crystallize upon.[10][15]

-

Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]

-

Deep Cooling: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound.[14]

Q3: My final product yield is very low. How can I improve it?

Causality: A low yield is one of the most common issues in recrystallization. The primary causes include:

-

Using too much solvent: This is the most frequent error. The excess solvent retains a significant amount of the product in the "mother liquor" even after cooling.[10][11]

-

Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel along with the impurities.

-

Incomplete transfer: Physical loss of material during transfers between flasks.

-

Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[9]

Solutions:

-

Use the Minimum Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9][14]

-

Preheat Funnel: When performing a hot filtration, preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

-

Concentrate the Mother Liquor: If you have kept the filtrate (mother liquor), you can often recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

-

Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[9]

Q4: The purity of my compound did not improve. Why?

Causality: If the purity, as checked by methods like NMR or LC-MS, has not improved, it suggests that the chosen recrystallization conditions were not effective at separating the impurities.

-

Incorrect Solvent Choice: The impurity may have very similar solubility characteristics to your desired compound in the chosen solvent, causing it to co-crystallize.

-

Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice, preventing their removal.[11] An ideal crystallization should occur over 15-20 minutes.[11]

-

Insufficient Washing: Residual mother liquor, which is rich in impurities, may remain on the surface of the crystals if they are not washed properly.

Solutions:

-

Re-evaluate Your Solvent: Perform the solvent screening again. Look for a solvent system where the impurity is either highly soluble at all temperatures (stays in the mother liquor) or very insoluble (can be removed by hot filtration).

-

Slow Down the Cooling: Ensure the solution cools slowly and without disturbance. Insulating the flask can help. If crystals crash out immediately upon removing from heat, you may need to add a little more hot solvent to slow the process down.[11]

-

Thorough Washing: After filtration, wash the crystal cake with a small amount of fresh, ice-cold solvent to displace the impure mother liquor.

Part 3: Data & Visualizations

Table 1: Hypothetical Solvent Screening Data for this compound

This table provides an example of results from a micro-scale solvent screen, guiding the user toward an optimal solvent system.

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |

| Water | Insoluble | Insoluble | None | Unsuitable as a single solvent. |

| Heptane | Insoluble | Sparingly Soluble | Poor, fine powder | Poor solvent. Potential anti-solvent. |

| Toluene | Sparingly Soluble | Soluble | Yes, slow formation | Good Candidate. |

| Ethyl Acetate | Soluble | Very Soluble | Poor, requires deep cooling | Too soluble. Good for a mixed system. |

| Ethanol | Very Soluble | Very Soluble | None | Too soluble. Good for a mixed system. |

| Isopropanol | Sparingly Soluble | Soluble | Yes, good crystals | Good Candidate. |

Diagram 1: Troubleshooting Workflow for Recrystallization

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Caption: A flowchart for diagnosing and resolving common recrystallization issues.

References

-

Tro, N. J. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

-

thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

- 1. unifr.ch [unifr.ch]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. edu.rsc.org [edu.rsc.org]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. mt.com [mt.com]

- 14. benchchem.com [benchchem.com]

- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

Technical Support Center: Minimizing Side Reactions in the N-Protection of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

Welcome to the technical support center for the N-protection of ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic route.

The inherent electronic properties of the this compound core, characterized by two electron-withdrawing chlorine atoms and an ester group, render the imidazole ring significantly electron-deficient. This electronic nature presents unique challenges during the crucial N-protection step, often leading to a variety of side reactions that can complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-protection of this compound?

A1: The primary side reactions stem from the ambident nucleophilicity of the imidazole ring and the reactivity of the starting material under basic conditions. Key issues include:

-

Formation of N1 vs. N3 regioisomers: The unsymmetrical nature of the imidazole allows for the formation of two different constitutional isomers upon protection. The ratio of these isomers is highly dependent on reaction conditions.[1][2]

-

Hydrolysis of the ethyl ester: The ester group is susceptible to hydrolysis, especially when using strong bases or aqueous workup conditions.

-

Ring-opening or degradation: Harsh reaction conditions, such as high temperatures or prolonged exposure to strong bases, can lead to the degradation of the imidazole ring.

-

Reaction with the solvent: In some cases, the deprotonated imidazole can react with certain solvents, particularly those that are susceptible to nucleophilic attack.

-

Dehalogenation: Although less common during N-protection, dehalogenation can occur under certain reductive conditions or with specific palladium catalysts if cross-coupling is attempted on the unprotected imidazole.[3]

Q2: I am observing a mixture of N1 and N3 protected isomers. How can I improve the regioselectivity of the reaction?

A2: Achieving high regioselectivity is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors.[2] Here’s a breakdown of strategies to favor the desired isomer:

-

Steric Hindrance: Bulky protecting groups like trityl (Trt) or tert-butyldimethylsilyl (TBS) will preferentially react at the less sterically hindered nitrogen. The steric bulk of the substituents on the imidazole ring and the electrophile play a significant role.[2]

-

Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity.

-

Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the thermodynamically more stable product.[4]

-

The combination of a base and solvent can affect the degree of ion pairing of the imidazolate anion, which in turn impacts the site of electrophilic attack.[5]

-

-

Protecting Group Selection:

-

SEM (2-(Trimethylsilyl)ethoxymethyl): This group is known to be effective for protecting imidazoles and can influence regioselectivity.[5][6][7]

-

Boc (tert-Butoxycarbonyl): While widely used, Boc protection can sometimes lead to mixtures of isomers. Optimization of reaction conditions is crucial.[8][9]

-

Q3: My reaction is showing significant hydrolysis of the ethyl ester. What conditions can I use to prevent this?

A3: Ester hydrolysis is a common issue when using basic conditions. To mitigate this:

-

Use Non-nucleophilic Bases: Employ bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) instead of hydroxide or alkoxide bases.

-

Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent water from acting as a nucleophile.

-

Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of hydrolysis relative to the N-protection.

-

Careful Workup: During the workup, use a buffered aqueous solution or a saturated solution of a mild salt like ammonium chloride to quench the reaction instead of pure water or acidic/basic solutions.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting specific issues you might encounter.

Scenario 1: Low Yield of Protected Product with Complex Mixture of Byproducts

Possible Cause: This often indicates that the reaction conditions are too harsh, leading to degradation of the starting material or the product. The electron-deficient nature of the dichlorinated imidazole makes it more susceptible to nucleophilic attack and ring-opening under forcing conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

-

Verify Starting Material Purity: Ensure your this compound is pure. Impurities can interfere with the reaction.

-

Optimize Reaction Conditions:

-

Temperature: Start with a lower temperature (e.g., 0 °C) and gradually warm to room temperature. Avoid high temperatures unless necessary.

-